molecular formula C8H13Cl2N3O2 B15298989 8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride

8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride

Cat. No.: B15298989
M. Wt: 254.11 g/mol
InChI Key: CNIWZOZBTIGZMK-UHFFFAOYSA-N
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Description

8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride is an organic compound with a complex fused bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. It is characterized by its unique imidazo[1,2-a]pyrazine core, which contributes to its distinct chemical properties.

Preparation Methods

The synthesis of 8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyrazine core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the imidazo[1,2-a]pyrazine core are replaced with other groups.

Scientific Research Applications

8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.11 g/mol

IUPAC Name

8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid;dihydrochloride

InChI

InChI=1S/C8H11N3O2.2ClH/c1-5-7-10-4-6(8(12)13)11(7)3-2-9-5;;/h4-5,9H,2-3H2,1H3,(H,12,13);2*1H

InChI Key

CNIWZOZBTIGZMK-UHFFFAOYSA-N

Canonical SMILES

CC1C2=NC=C(N2CCN1)C(=O)O.Cl.Cl

Origin of Product

United States

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